molecular formula C20H23N3O3 B2407620 N-(1,3-benzodioxol-5-yl)-2-(4-benzylpiperazino)acetamide CAS No. 303091-35-2

N-(1,3-benzodioxol-5-yl)-2-(4-benzylpiperazino)acetamide

Cat. No.: B2407620
CAS No.: 303091-35-2
M. Wt: 353.422
InChI Key: UPRUGGMUFPVAPL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(4-benzylpiperazino)acetamide is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry and neuropharmacology. Its structure incorporates a 1,3-benzodioxole group, a moiety found in various biologically active molecules, and a benzylpiperazine unit. Benzylpiperazine (BZP) derivatives are known to have stimulant properties and have been studied for their effects on the central nervous system . These compounds are recognized for their interaction with key neurotransmitter systems. Research on related piperazine-based compounds indicates they can act as serotonergic receptor agonists and affect the reuptake of monoamines like dopamine, norepinephrine, and serotonin . This mechanism is central to their study in various research models. Consequently, this compound serves as a valuable reference standard and a key intermediate for researchers investigating the structure-activity relationships of psychoactive designer drugs . It is used in analytical chemistry, for instance in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (LC) methods, to identify and quantify substances in forensic and toxicological analyses . This product is intended for research purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-benzylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-20(21-17-6-7-18-19(12-17)26-15-25-18)14-23-10-8-22(9-11-23)13-16-4-2-1-3-5-16/h1-7,12H,8-11,13-15H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRUGGMUFPVAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(4-benzylpiperazino)acetamide, with the CAS number 303091-35-2, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C20H23N3O3, and it has garnered attention for its possible applications in pharmacology, particularly in the treatment of various diseases.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC20H23N3O3
Molecular Weight353.41 g/mol
Density1.277 g/cm³ (predicted)
Boiling Point544.3 °C (predicted)
pKa13.10 (predicted)

These properties suggest a stable compound with potential solubility in organic solvents, which is crucial for its biological activity evaluations.

This compound is believed to exert its biological effects through interactions with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer progression, similar to other compounds with benzodioxole moieties that have demonstrated selective inhibition of Src family kinases (SFKs) .

In Vitro Studies

Research has indicated that derivatives of benzodioxole compounds exhibit significant anti-cancer properties. For example, compounds structurally related to this compound have shown:

  • High selectivity for SFKs : These kinases are crucial in signaling pathways that promote tumor growth and metastasis.
  • Inhibition of cell proliferation : Studies have demonstrated that these compounds can significantly reduce the viability of various cancer cell lines.

Case Study 1: Anti-Cancer Activity

A study exploring the effects of benzodioxole derivatives on pancreatic cancer cells revealed that these compounds could induce apoptosis and inhibit cell cycle progression. The study highlighted the importance of the benzodioxole moiety in enhancing biological activity .

Case Study 2: Neurological Implications

Another investigation focused on the neuroprotective effects of similar piperazine-containing compounds. Results indicated potential benefits in models of neurodegeneration, suggesting that this compound may also have applications in treating neurological disorders .

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